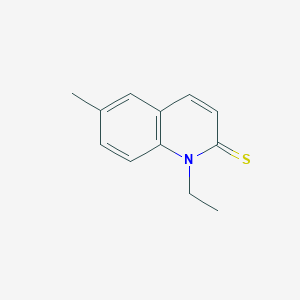
Cadmium peroxide (Cd(O2))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium peroxide is an inorganic compound with the formula Cd(O2). It is a solid material that appears as a white or pale yellow powder. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications. Cadmium peroxide is less commonly encountered compared to other peroxides, but it has unique properties that make it valuable in specific contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium peroxide can be synthesized through several methods. One common approach involves the reaction of cadmium salts with hydrogen peroxide. For example, cadmium nitrate or cadmium chloride can react with hydrogen peroxide in an aqueous solution to form cadmium peroxide. The reaction is typically carried out at low temperatures to prevent decomposition of the peroxide.
Industrial Production Methods: Industrial production of cadmium peroxide often involves the controlled reaction of cadmium salts with hydrogen peroxide under specific conditions to ensure high yield and purity. The process may include steps such as filtration, washing, and drying to obtain the final product in a stable form.
Chemical Reactions Analysis
Types of Reactions: Cadmium peroxide undergoes various chemical reactions, including oxidation, reduction, and decomposition. It is a strong oxidizing agent and can react with reducing agents to produce cadmium oxide and oxygen gas.
Common Reagents and Conditions:
Oxidation: Cadmium peroxide can oxidize organic compounds and other substances. For example, it can oxidize alcohols to aldehydes or ketones.
Reduction: Cadmium peroxide can be reduced to cadmium oxide using reducing agents such as hydrogen or carbon monoxide.
Decomposition: Cadmium peroxide decomposes upon heating to produce cadmium oxide and oxygen gas.
Major Products Formed:
Oxidation Reactions: The major products include oxidized organic compounds and cadmium oxide.
Reduction Reactions: The primary product is cadmium oxide.
Decomposition: The products are cadmium oxide and oxygen gas.
Scientific Research Applications
Cadmium peroxide has several applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in various chemical reactions and synthesis processes.
Biology: Cadmium peroxide is studied for its effects on biological systems, particularly its role in inducing oxidative stress.
Medicine: Research is ongoing to explore the potential use of cadmium peroxide in medical applications, such as targeted drug delivery and cancer treatment.
Industry: Cadmium peroxide is used in the production of catalysts, sensors, and other industrial materials.
Mechanism of Action
The mechanism by which cadmium peroxide exerts its effects involves the generation of reactive oxygen species (ROS). When cadmium peroxide decomposes, it releases oxygen radicals that can interact with various molecular targets. These interactions can lead to oxidative stress, which affects cellular components such as lipids, proteins, and DNA. The pathways involved in the action of cadmium peroxide include the activation of antioxidant defense mechanisms and the modulation of signaling pathways related to oxidative stress.
Comparison with Similar Compounds
Cadmium peroxide can be compared with other metal peroxides, such as:
Magnesium peroxide (Mg(O2)): Similar to cadmium peroxide, magnesium peroxide is used as an oxidizing agent and has applications in environmental remediation.
Zinc peroxide (Zn(O2)): Zinc peroxide is another metal peroxide with strong oxidizing properties, used in various chemical and industrial processes.
Calcium peroxide (Ca(O2)): Calcium peroxide is widely used in agriculture and environmental applications due to its ability to release oxygen slowly.
Uniqueness of Cadmium Peroxide: Cadmium peroxide is unique due to its specific reactivity and the ability to generate reactive oxygen species. Its applications in scientific research and industry are distinct from those of other metal peroxides, making it a valuable compound for specialized uses.
Properties
CAS No. |
12139-22-9 |
|---|---|
Molecular Formula |
CdH2O2 |
Molecular Weight |
146.43 g/mol |
IUPAC Name |
cadmium;hydrogen peroxide |
InChI |
InChI=1S/Cd.H2O2/c;1-2/h;1-2H |
InChI Key |
NZUYJPMKCSBVLS-UHFFFAOYSA-N |
Canonical SMILES |
OO.[Cd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


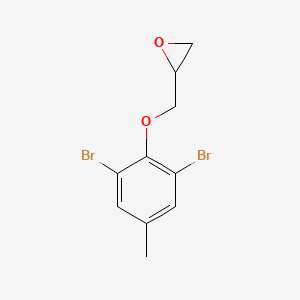
![1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B13748623.png)
![Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate](/img/structure/B13748633.png)


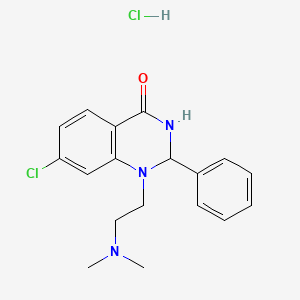

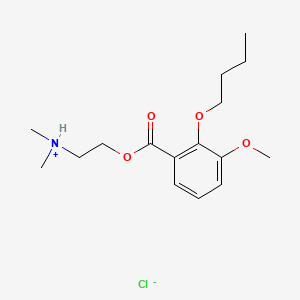
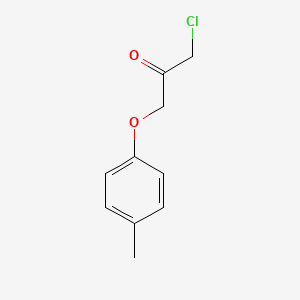
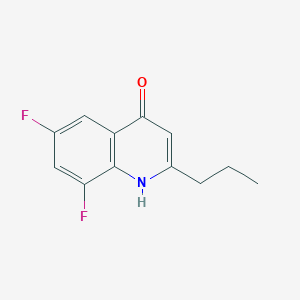
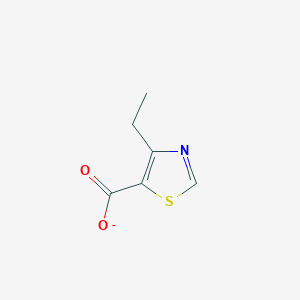

![2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13748674.png)
